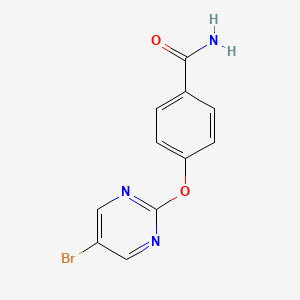
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, heart failure, and renal dysfunction.
Scientific Research Applications
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving cardiac function in animal models of hypertension and heart failure. This compound has also been shown to have a renoprotective effect by reducing proteinuria and improving renal function in animal models of renal dysfunction.
Mechanism of Action
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide selectively blocks the ETA receptor, which is responsible for the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). By blocking the ETA receptor, this compound reduces the vasoconstrictive effect of ET-1, leading to vasodilation and a reduction in blood pressure. This compound also inhibits the proliferative effect of ET-1, which is involved in the pathogenesis of various diseases, such as pulmonary hypertension and cancer.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It reduces blood pressure by inducing vasodilation and inhibiting the vasoconstrictive effect of ET-1. This compound also improves cardiac function by reducing myocardial fibrosis and hypertrophy. In addition, this compound has a renoprotective effect by reducing proteinuria and improving renal function. This compound has also been shown to have an anti-inflammatory effect by reducing the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also selective for the ETA receptor, which allows for the specific study of the ETA receptor signaling pathway. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. In addition, this compound has poor solubility in aqueous solutions, which limits its use in some experimental settings.
Future Directions
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several potential future directions for research. It can be further studied for its potential therapeutic applications in various diseases, such as pulmonary hypertension and cancer. This compound can also be used as a tool to study the ETA receptor signaling pathway and its role in disease pathogenesis. Furthermore, this compound can be modified to improve its pharmacokinetic properties, such as its half-life and solubility, to enhance its therapeutic potential.
Synthesis Methods
The synthesis of 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide involves the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 2-bromoethylpyridine-4-carboxylate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the purification of the crude product using column chromatography.
properties
IUPAC Name |
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-11(8-15-9-12)13(18)16-6-3-10-1-4-14-5-2-10/h1-2,4-5,7-9,17H,3,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWLRQOMPGINQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)
![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)




